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Technical Support Center: Amidogen Radical
(NH2) Kinetics
This technical support center provides troubleshooting guidance and answers to frequently

asked questions regarding the experimental and theoretical study of amidogen radical (NH2)

kinetics, with a specific focus on accounting for pressure dependence.

Troubleshooting Guide
This guide addresses common issues encountered during the experimental investigation of

NH2 radical kinetics.

Question: My observed NH2 decay kinetics are not pseudo-first-order, even with a large excess

of the co-reactant. What could be the cause?

Answer: Several factors can lead to non-pseudo-first-order behavior in NH2 kinetics

experiments:

Secondary Reactions: The initial NH2 radicals or the products of the primary reaction may be

reacting with other species in the system. For example, in experiments involving the

photolysis of NH3, the hydrogen atoms produced can also react with NH2.[1] It is crucial to

model the potential secondary chemistry to understand its impact on the observed NH2

decay.[2][3]
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Radical-Radical Reactions: The self-reaction of NH2 radicals (NH2 + NH2) can be a

significant removal pathway, especially at high initial radical concentrations.[1][4] This

reaction is pressure-dependent and can compete with the primary reaction being studied. Try

reducing the photolysis laser fluence to generate a lower initial concentration of NH2.

Vibrational Relaxation: The photolysis of precursors like ammonia (NH3) can produce

vibrationally excited NH2 radicals.[5] The observed temporal profile of the ground-state NH2

(v=0) may exhibit an initial growth as the excited states relax.[5] This can interfere with the

kinetic analysis, especially at early times. Ensure your analysis accounts for this relaxation or

is performed on a timescale where relaxation is complete.

Question: The measured rate constant for my reaction shows a strong dependence on the total

pressure of the buffer gas. How do I interpret this?

Answer: Pressure dependence is a key indicator of the reaction mechanism. Reactions

involving association or recombination are often pressure-dependent, as they require a third

body (M) to remove excess energy from the newly formed adduct.

Fall-Off Region: Many NH2 recombination reactions, such as NH2 + H (+M) → NH3 (+M)

and NH2 + NH2 (+M) → N2H4 (+M), exist in the "pressure fall-off region" under typical

experimental conditions (a few Torr to several hundred Torr).[1][6][7] In this region, the rate

constant increases with pressure, transitioning between the low-pressure (termolecular) limit

and the high-pressure (bimolecular) limit.

Reaction Type:

Recombination/Association Reactions: These reactions show a positive pressure

dependence. The rate is limited by the frequency of stabilizing collisions with a third body

at low pressures.

Abstraction Reactions: Reactions like NH2 + H2O2 → NH3 + OH are often direct

hydrogen abstractions and typically show little to no pressure dependence.[2][8]

Chemically Activated Reactions: In some cases, a bimolecular reaction can form a

chemically activated intermediate that can either be stabilized by collision or dissociate to

products. The rate of formation for the stabilized adduct will increase with pressure, while

the rate for dissociation may decrease.
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To properly characterize a pressure-dependent reaction, you must measure the rate constant

over a wide range of pressures and temperatures. The data can then be fitted using formalisms

like the Troe or Lindemann models to extract the high-pressure and low-pressure limiting rate

constants.[1][7]

Question: My measured rate constants differ depending on the buffer gas (e.g., N2 vs. Ar)

used. Is this expected?

Answer: Yes, this is expected for pressure-dependent reactions. The efficiency of the third-body

collision in stabilizing the reaction adduct depends on the identity of the buffer gas. Different

gases have varying abilities to remove energy upon collision. For the NH2 + NH2 reaction, for

instance, the termolecular rate constant is different for CF4, N2, and Ar bath gases, indicating

different collisional efficiencies.[4][9] When reporting pressure-dependent rate constants, it is

essential to specify the bath gas used.

Frequently Asked Questions (FAQs)
Q1: What are the primary experimental techniques for studying NH2 radical kinetics? A1: The

most common method is the Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

technique.[2][5][10] In this method, a pulsed laser (the photolysis laser) dissociates a precursor

molecule (e.g., NH3) to produce NH2 radicals.[1] A second, tunable laser (the probe laser)

excites the NH2 radicals to a higher electronic state. The subsequent fluorescence is detected,

and its intensity over time provides the temporal concentration profile of the NH2 radical.[2][5]

Another common detection method is time-resolved laser absorption spectroscopy.[1][4]

Q2: How is the pressure dependence of recombination reactions like NH2 + NH2 and NH2 + H

mathematically described? A2: The pressure and temperature dependence of these reactions,

which are in the fall-off region, can be represented by the Troe formalism.[1][6] This model uses

parameters for the low-pressure limiting rate constant (k₀), the high-pressure limiting rate

constant (k∞), and a broadening factor (Fcent) that describes the shape of the fall-off curve.[1]

[6]

Q3: Is the reaction of NH2 with NO pressure-dependent? A3: The reaction NH2 + NO is largely

considered pressure-independent over a wide range of conditions relevant to combustion and

atmospheric chemistry.[11] Studies have shown that a pressure dependence is only observed

at extremely high pressures (e.g., 1 × 10²¹ molecules cm⁻³ and above).[5][10]
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Q4: What are the main product channels for the NH2 + NO reaction? A4: The reaction between

NH2 and NO has three primary product channels:

NH2 + NO → N2 + H2O[5][10]

NH2 + NO → N2H + OH

NH2 + NO → HN2 + OH[10] At low temperatures (below 180 K), the channel producing N2 +

H2O is dominant and reaches a branching ratio of 1.[10]

Data Presentation: Rate Constant Parameters
The following tables summarize experimentally determined and theoretically calculated

parameters for key pressure-dependent NH2 reactions.

Table 1: Troe Parameters for the NH2 + H (+N2) → NH3 (+N2) Reaction[1][6]

Parameter Value Temperature Range (K)

k₀(T)

(9.95 ± 0.58) × 10⁻²⁶ T-

(1.76±0.092) cm⁶ molecule⁻²

s⁻¹

292 - 533

k∞
2.6 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹

(fixed value)
292 - 533

Fcent 0.5 ± 0.2 292 - 533

Table 2: Troe Parameters for the NH2 + NH2 (+N2) → N2H4 (+N2) Reaction[1][6]
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Parameter Value Temperature Range (K)

k₀(T)

(1.14 ± 0.59) × 10⁻¹⁹ T-

(3.41±0.28) cm⁶ molecule⁻²

s⁻¹

292 - 533

k∞(T)

9.33 × 10⁻¹⁰ T-0.414 e33/T

cm³ molecule⁻¹ s⁻¹ (from

theory)

292 - 533

Fcent 0.15 ± 0.12 292 - 533

Table 3: Low-Pressure Recombination Rate Constants for NH2 + NH2 at 293 K in Different

Bath Gases[4][9]

Bath Gas k₀ (cm⁶ molecule⁻² s⁻¹)

Ar (3.9 ± 0.4) × 10⁻²⁹

N₂ (5.7 ± 0.7) × 10⁻²⁹

CF₄ (8.0 ± 0.5) × 10⁻²⁹

Experimental Protocols
Pulsed Laser Photolysis - Laser-Induced Fluorescence
(PLP-LIF)
This is a widely used technique for studying the kinetics of radical species like NH2.[2][5][10]

Objective: To measure the rate constant of a reaction involving the NH2 radical by monitoring

its concentration decay over time under pseudo-first-order conditions.

Methodology:

Radical Generation: NH2 radicals are generated by the pulsed laser photolysis of a suitable

precursor, typically ammonia (NH3), using an excimer laser at 193 nm or 213 nm.[1][5] The

precursor is flowed through a temperature- and pressure-controlled reaction cell, heavily

diluted in a buffer gas (e.g., Ar, N2).
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Reaction: The photolytically generated NH2 radicals react with a co-reactant, which is

present in large excess to ensure pseudo-first-order kinetics.

Radical Probing: The temporal evolution of the NH2 radical concentration is monitored by

Laser-Induced Fluorescence (LIF). A tunable dye laser, pumped by a Nd:YAG laser, is used

to excite a specific ro-vibronic transition of the NH2 radical, for example, the A²A₁ (0,9,0) ←

X²B₁ (0,0,0) transition near 597.6 nm.[5][10]

Signal Detection: The resulting fluorescence, emitted at a longer wavelength, is collected

perpendicular to the laser beams using a photomultiplier tube (PMT). Optical filters are used

to isolate the fluorescence signal from scattered laser light.

Data Acquisition: The time delay between the photolysis and probe laser pulses is

systematically varied. The fluorescence signal at each delay is recorded and averaged over

many laser shots to build up the decay profile of the NH2 radical.

Kinetic Analysis: The exponential decay of the LIF signal intensity, which is proportional to

the NH2 concentration, is plotted against the concentration of the excess co-reactant. The

slope of the resulting linear plot yields the bimolecular rate constant for the reaction.

Visualizations
Logical Flow of Pressure Dependence
The following diagram illustrates the concept of a pressure-dependent

unimolecular/recombination reaction, showing the transition from the low-pressure to the high-

pressure limit.
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Reaction Pathway: A + B (+M) ⇌ C (+M)
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Association is rate-limiting

Fall-Off Region
Rate depends on [M]
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redissociation & stabilization

Activation
+ M

Collision Partner (M)

Click to download full resolution via product page

Caption: Logical diagram of a pressure-dependent association reaction.

Experimental Workflow for PLP-LIF
The diagram below outlines the typical workflow for a Pulsed Laser Photolysis - Laser-Induced

Fluorescence experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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